molecular formula C25H18F5NO4 B13388001 Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid

Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid

Cat. No.: B13388001
M. Wt: 491.4 g/mol
InChI Key: HCBMYXPXBOUBBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid is a synthetic compound that features a fluorinated aromatic ring, making it a valuable tool in various fields of scientific research. The presence of the pentafluorophenyl group imparts unique chemical properties, such as increased reactivity and stability, which are beneficial in peptide synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the Fmoc-protected amino acid to a solid support, followed by sequential addition of the desired amino acids. The pentafluorophenyl group is introduced through specific coupling reactions, often using reagents like pentafluorophenyl esters .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity. The process involves careful control of reaction parameters, such as temperature, pH, and solvent composition, to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid is used extensively in peptide synthesis due to its stability and reactivity. The pentafluorophenyl group enhances the efficiency of coupling reactions, making it a valuable tool for synthesizing complex peptides .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. Its unique properties allow for the creation of peptide-based probes and inhibitors that can be used to investigate biological pathways .

Medicine

In medicine, this compound is used in the development of peptide-based therapeutics. Its stability and reactivity make it an ideal candidate for creating drug molecules that can target specific proteins or enzymes .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes, including the creation of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid involves its ability to participate in specific chemical reactions due to the presence of the pentafluorophenyl group. This group enhances the compound’s reactivity, allowing it to form stable bonds with other molecules. The molecular targets and pathways involved depend on the specific application, such as peptide synthesis or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Fmoc-(S)-3-Amino-4-(pentafluoro-phenyl)-butyric acid lies in the presence of the pentafluorophenyl group, which provides enhanced reactivity and stability compared to other fluorinated analogs. This makes it particularly valuable in applications requiring high efficiency and specificity .

Properties

Molecular Formula

C25H18F5NO4

Molecular Weight

491.4 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid

InChI

InChI=1S/C25H18F5NO4/c26-20-17(21(27)23(29)24(30)22(20)28)9-12(10-19(32)33)31-25(34)35-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,18H,9-11H2,(H,31,34)(H,32,33)

InChI Key

HCBMYXPXBOUBBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.